4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Description
Properties
IUPAC Name |
4-methyl-1-azabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7-2-3-8(5-7)4-6(7)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIGWVMTKPOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Inconsistencies
Misassignment of NMR signals or unexpected stereochemical outcomes can arise. Advanced 2D NMR (COSY, NOESY) and X-ray crystallography resolve ambiguities. For example, NOESY correlations between the methyl group and bridgehead hydrogens confirm substituent orientation.
Byproduct Formation
Competing pathways may generate ring-expanded analogs (e.g., bicyclo[3.2.1]octane derivatives). Kinetic control via low-temperature reactions (−20°C) suppresses these side products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted aza-bicyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Cholinergic Receptor Modulation
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is known for its interaction with cholinergic receptors, which play a critical role in neurotransmission and are implicated in numerous neurological disorders. Research indicates that derivatives of this compound can act as cholinergic receptor ligands, making them potential candidates for treating conditions such as Alzheimer's disease and other cognitive disorders .
Cardiovascular Applications
The compound has also been investigated for its potential therapeutic effects in cardiovascular diseases. Patents have documented its derivatives as active agents in treating hypertension and myocardial ischemia, showcasing its versatility in addressing heart-related health issues .
Neuropharmacology
Cognitive Enhancers
Studies have suggested that compounds related to this compound may enhance cognitive function by modulating neurotransmitter systems, particularly acetylcholine pathways. This could lead to advancements in treatments for cognitive decline associated with aging or neurodegenerative diseases.
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound involves various chemical reactions, including oxidation and hydroxylation processes that yield derivatives with enhanced biological activity. Research into the synthesis of these derivatives has expanded the potential applications of the compound in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key bicyclic lactams and ketones with structural or functional similarities:
Key Differences and Implications
Nitrogen Position and Stereochemistry :
- The position of the nitrogen atom (1-aza vs. 2-aza) significantly impacts pharmacological activity. For example, 1-azabicyclo derivatives (e.g., 4-methyl-1-aza) exhibit muscarinic agonist activity, while 2-azabicyclo analogues are used as chiral intermediates .
- Stereoisomers like (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one are resolved via di-p-toluoyl tartaric acid for enantioselective drug synthesis .
Heteroatom Substitutions :
- Sulfur (thia) or oxygen (oxa) substitutions alter electronic properties and metabolic stability. The 2-thia-5-aza variant () is less bioactive but serves as a precursor for functionalized pyrrolidines.
Biological Selectivity: The methyl group at position 4 in 4-methyl-1-azabicyclo derivatives enhances m1 receptor selectivity compared to non-methylated analogues . Camphor, though structurally related (bicyclic ketone), lacks nitrogen and is used primarily as a fragrance or antimicrobial agent .
Synthetic Utility :
- (±)-2-Benzyl-6-methylene-2-azabicyclo derivatives are synthesized via multistep routes involving LiAlH4 reduction and HCl-mediated cyclization, highlighting their complexity compared to simpler lactams .
Biological Activity
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
The compound features a bicyclic structure that allows it to interact with various biological targets, including enzymes and receptors. Its unique methyl substitution at the 4-position enhances its binding affinity and pharmacokinetic properties compared to similar compounds.
The mechanism of action involves the interaction of this compound with specific molecular targets. The compound can modulate biological pathways by fitting into binding sites that are typically inaccessible to linear molecules, leading to various biological effects such as enzyme inhibition or receptor modulation.
Antitumor Activity
Recent studies have evaluated the antiproliferative effects of compounds derived from the bicyclic structure of this compound. In vitro assays demonstrated that certain derivatives exhibited significant activity against cancer cell lines (e.g., A549 for lung cancer and MCF7 for breast cancer). The results indicated varying degrees of efficacy based on structural modifications, with some derivatives showing IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | MCF7 | 20 |
| Compound C | LoVo | 10 |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
This compound has also been studied as a potential DPP-4 inhibitor, which is crucial in the treatment of type 2 diabetes. Structure-activity relationship (SAR) studies revealed that modifications in the bicyclic framework significantly influenced DPP-4 inhibition potency, suggesting that this compound can serve as a scaffold for developing new antidiabetic agents .
Case Study 1: Anticancer Properties
In a study assessing the anticancer properties of sulfonamide derivatives based on the bicyclic structure, researchers found that certain compounds exhibited selective cytotoxicity against human acute myeloid leukemia cells (MV4-11). The study employed MTT assays to evaluate cell viability after treatment with various concentrations of the compounds over 72 hours, revealing promising results for further development .
Case Study 2: DPP-4 Inhibitors
A virtual screening approach was utilized to identify new DPP-4 inhibitors among bicyclic compounds. The findings indicated that derivatives of this compound demonstrated enhanced binding affinity and inhibition compared to traditional inhibitors, highlighting its potential as a novel therapeutic agent for managing hyperglycemia .
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and its derivatives?
The synthesis typically involves multistep organic transformations. For example, bicyclic lactams like 2-azabicyclo[2.2.1]heptan-3-one derivatives can be synthesized via cycloaddition reactions, followed by functionalization. A key step may include the reduction of intermediates using LiAlH4 in tetrahydrofuran (THF), as seen in analogous syntheses of (±)-2-benzyl-6-methylene-2-azabicyclo[2.2.1]heptan-3-one . Post-reduction, purification via silica gel chromatography or recrystallization (e.g., from methanol-diethyl ether mixtures) is critical to isolate high-purity products.
Q. How is structural characterization of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. For example, <sup>1</sup>H NMR signals for analogous compounds (e.g., (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one) show distinct peaks for bridgehead protons (δ ~1.40–1.95 ppm) and carbonyl-adjacent protons (δ ~3.90 ppm) . X-ray crystallography may resolve stereochemistry, while mass spectrometry confirms molecular weight (e.g., exact mass 147.04326 for related bicyclic lactams ).
Q. What solvents and conditions are optimal for crystallizing bicyclic lactams like this compound?
Polar aprotic solvents (e.g., methanol, ethanol) or mixtures with ethers (e.g., MeOH-Et2O) are preferred. For enantiopure isolation, di-p-toluoyl tartaric acid in solvent systems like acetone-water can selectively crystallize specific isomers via diastereomeric salt formation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
Chiral resolution using diastereomeric salt formation is effective. For example, racemic 1-azabicyclo[2.2.1]heptan-3-one can be resolved with di-p-toluoyl-L-tartaric acid or its D-enantiomer. The tartaric acid forms hemitartrate salts with specific isomers, which are then selectively crystallized. Sub-stoichiometric tartaric acid (0.5–0.7 equivalents) in acetone enhances enantiomeric excess (>98%) .
Q. What mechanistic insights govern the stereoselectivity in bicyclic lactam syntheses?
Steric and electronic factors in transition states dictate stereochemistry. For example, Barbier–Wieland degradation of chiral intermediates (e.g., (−)-{(1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl}methanol) produces enantiopure ketones via controlled bond cleavage and rearrangement. The rigid bicyclic framework stabilizes specific transition states, favoring (1R,4S) or (1S,4R) configurations .
Q. How does the bicyclic structure influence reactivity in pharmaceutical intermediates?
The strained bicyclo[2.2.1] system enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions (e.g., oxime formation with hydroxylamine). This reactivity is exploited in drug synthesis; for instance, (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one derivatives form oximes that bind maleic acid for stability in API formulations .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
Key issues include:
- Catalyst efficiency : Asymmetric hydrogenation catalysts may require optimization for yield and enantiomeric excess.
- Purification : Chromatography is impractical at scale; alternative methods like crystallization-driven dynamic resolution are preferred .
- Byproduct management : Over-reduction (e.g., LiAlH4 side reactions) must be controlled via temperature and stoichiometry .
Methodological Considerations
Q. How to analyze conflicting stereochemical data in bicyclic lactam derivatives?
Q. What strategies mitigate degradation during storage of this compound?
- Salt formation : Hemitartrate salts (e.g., with di-p-toluoyl tartaric acid) improve stability .
- Inert atmosphere : Store under nitrogen or argon to prevent oxidation.
- Low-temperature storage : −20°C in desiccated containers reduces hydrolysis .
Applications in Drug Discovery
Q. How is this scaffold utilized in bioactive molecule design?
The bicyclic lactam core serves as a conformationally restricted proline mimetic, enhancing binding affinity in peptidomimetics. For example, derivatives are explored as GABA aminotransferase inhibitors and kinase modulators. Functionalization at the 4-methyl group or carbonyl oxygen enables tuning of pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
